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molecular formula C17H19NO2 B8697723 ethyl N-(1,2-diphenylethyl)carbamate CAS No. 21203-49-6

ethyl N-(1,2-diphenylethyl)carbamate

Cat. No. B8697723
M. Wt: 269.34 g/mol
InChI Key: QOIGPCFSWDGKDJ-UHFFFAOYSA-N
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Patent
US05047541

Procedure details

To a stirred suspension of lithium aluminum hydride (12.4 g, 0.32 mol) in 300 ml of tetrahydrofuran at 0° C. under nitrogen was added dropwise a solution of N-carboethoxy-1,2-diphenylethylamine (35.0 g, 0.13 mol) in 200 ml of tetrahydrofuran. The mixture was heated to reflux for 8 hours. The mixture was cooled in an ice-water bath and water (13 ml), 15% NaOH (13 ml) and water (39 ml) were carefully added to the mixture. The mixture was warmed to ambient temperature and the precipitated salts were removed by filtration through celite. Removal of solvent gave N-methyl-1,2-diphenylethylamine, 26.8 g as a colorless oil.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
39 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([NH:12][CH:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(OCC)=O.O.[OH-].[Na+]>O1CCCC1>[CH3:7][NH:12][CH:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(=O)(OCC)NC(CC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
O
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
39 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
the precipitated salts were removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CNC(CC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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